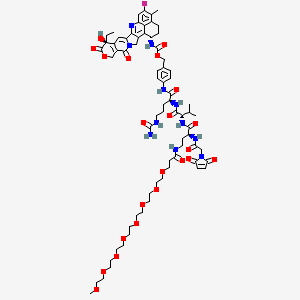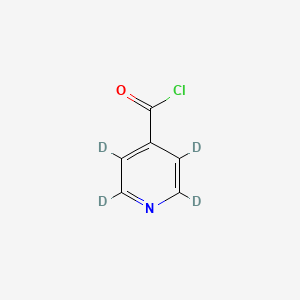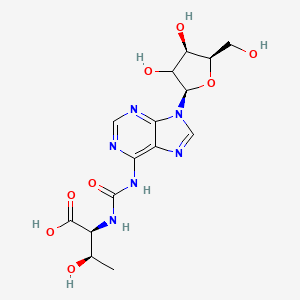
NO2A-Butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne involves the reaction of 1,4,7-Triazacyclononane with acetic acid and 3-butynylacetamide. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
NO2A-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
NO2A-Butyne has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional chelator for the conjugation of peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to improve the specificity and efficacy of radiopharmaceuticals.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic compounds .
Mecanismo De Acción
NO2A-Butyne exerts its effects by acting as a chelator, binding to metal ions and forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can be used to deliver radionuclides to specific biological targets. The molecular targets and pathways involved include the binding of this compound to peptides and proteins, facilitating their transport and localization within the body .
Comparación Con Compuestos Similares
Similar Compounds
- Azido-mono-amide-DOTA
- DOTAGA-tetra (t-Bu ester)
- Maleimido-mono-amide-DOTA
- DOTA-NHS-ester
Uniqueness
NO2A-Butyne stands out due to its unique butynyl group, which allows for specific conjugation reactions and enhances its utility in tumor pre-targeting. Compared to other similar compounds, this compound offers improved stability and binding affinity, making it a valuable tool in radiopharmaceutical research .
Propiedades
Fórmula molecular |
C16H26N4O5 |
|---|---|
Peso molecular |
354.40 g/mol |
Nombre IUPAC |
2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25) |
Clave InChI |
WFJYESGWBQSSLZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)










